

Application Notes and Protocols for NDSB-256 in Refolding Disulfide-Rich Proteins

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Compound of Interest

Compound Name: NDSB-256

Cat. No.: B15600253

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been shown to be effective in preventing protein aggregation and facilitating the refolding of denatured proteins. **NDSB-256** (Dimethylbenzylammonium propane sulfonate) is a prominent member of this family, recognized for its ability to enhance the yield of correctly folded proteins, particularly those rich in disulfide bonds, which are notoriously challenging to refold.^[1] These proteins often misfold and aggregate during recombinant expression, leading to the formation of insoluble inclusion bodies. The refolding process aims to convert these non-functional aggregates into biologically active proteins with correctly formed disulfide bridges.

NDSB-256 is thought to act by stabilizing early folding intermediates and preventing their aggregation, thereby allowing the polypeptide chain to explore conformational space and find its native structure.^[1] Unlike detergents, **NDSB-256** does not form micelles and can be easily removed by dialysis.^[1]

These application notes provide a summary of the quantitative effects of **NDSB-256** on the refolding of various proteins and a detailed, generalized protocol for its use in the refolding of disulfide-rich proteins from inclusion bodies.

Data Presentation

The efficacy of **NDSB-256** in protein refolding is often concentration-dependent and protein-specific. The following tables summarize quantitative data from various studies.

Table 1: Effect of **NDSB-256** on the Refolding of Various Proteins

Protein	NDSB-256 Concentration	Refolding Yield/Activity Recovery	Notes
Hen Egg Lysozyme	600 mM	~60% enzymatic activity	Renaturation of reduced lysozyme.
Tryptophan Synthase β 2 subunit	1.0 M	~100% enzymatic activity	Refolding of chemically unfolded protein.
Cdc25A	Not specified (used in a screen with NDSB-201)	Synergistic positive interaction observed	Used in combination with a reducing agent (BMC).[2]
General Protein Set (33 proteins)	Not specified (part of a screen)	Refolding yields varied from 0.1% to 65%	NDSBs were included as useful additives.[2]

Table 2: Comparison of **NDSB-256** with a Related Compound (NDSB-201)

Protein	Additive	Concentration	Refolding Outcome
Type II TGF- β Receptor (TBRII-ECD)	NDSB-256	Screened	Outperformed other NDSBs (except NDSB-201).[3]
Type II TGF- β Receptor (TBRII-ECD)	NDSB-201	1 M	High level of active protein obtained.[3]

Experimental Protocols

This section outlines a generalized protocol for the refolding of disulfide-rich proteins from *E. coli* inclusion bodies using **NDSB-256**. This protocol is a composite based on established

methodologies for inclusion body processing and protein refolding.[\[4\]](#)[\[5\]](#)

Protocol 1: Refolding of Disulfide-Rich Proteins using NDSB-256 by Dilution

This protocol is designed for researchers who have already expressed a disulfide-rich protein that has accumulated in inclusion bodies.

Materials:

- Cell paste containing inclusion bodies
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)
- Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)
- Solubilization Buffer (e.g., 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT)
- Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0-8.5, 100 mM NaCl, 0.5-1.0 M **NDSB-256**, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione))
- Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)
- High-speed centrifuge
- Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

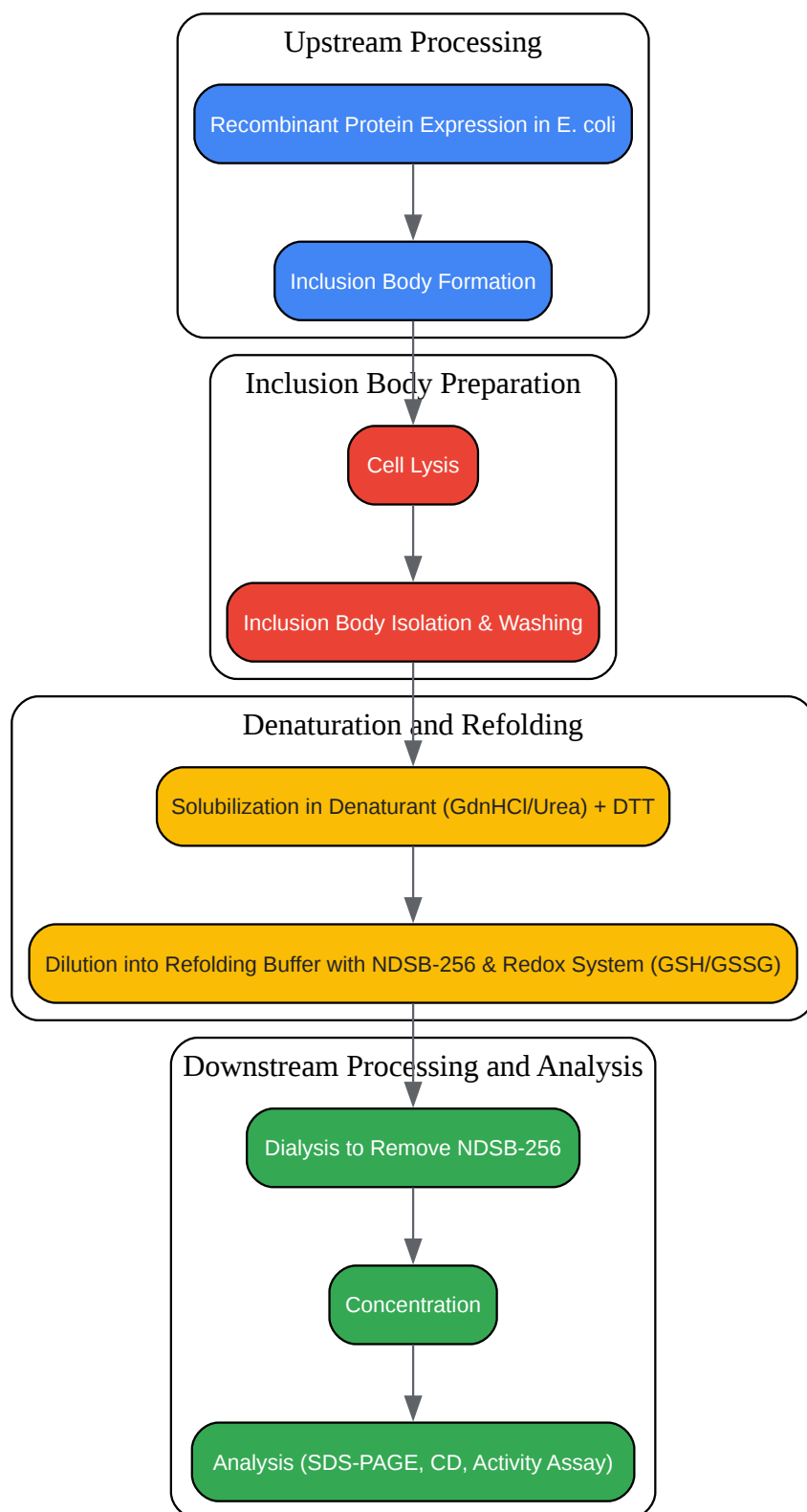
- Inclusion Body Isolation and Washing:
 1. Resuspend the cell paste in Lysis Buffer.
 2. Lyse the cells using a sonicator or high-pressure homogenizer.
 3. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

4. Wash the inclusion bodies by resuspending the pellet in Wash Buffer and centrifuging again. Repeat this step at least twice to remove contaminants.
- Solubilization of Inclusion Bodies:
 1. Resuspend the washed inclusion body pellet in Solubilization Buffer.
 2. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
 3. Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured and reduced protein.
 4. Determine the protein concentration in the supernatant.
 - Protein Refolding by Dilution:
 1. Rapidly dilute the solubilized protein into the chilled Refolding Buffer. A 1:100 dilution is a good starting point to minimize aggregation. The final protein concentration in the refolding buffer should typically be low (e.g., 10-50 µg/mL).
 2. Incubate the refolding mixture at 4°C with gentle stirring for 24-48 hours to allow for correct disulfide bond formation and folding.
 - Removal of **NDSB-256** and Concentration:
 1. Transfer the refolding mixture to dialysis tubing.
 2. Dialyze against a large volume of Dialysis Buffer at 4°C. Perform several buffer changes over 24-48 hours to remove **NDSB-256**, residual denaturant, and redox reagents.
 3. Concentrate the refolded protein to a desired concentration using an appropriate method (e.g., ultrafiltration).
 - Analysis of Refolded Protein:
 1. Assess the solubility of the refolded protein by centrifugation to check for any precipitation.

2. Analyze the protein by SDS-PAGE under non-reducing and reducing conditions to check for the formation of disulfide-linked dimers or oligomers.
3. Characterize the secondary and tertiary structure using techniques like Circular Dichroism (CD) spectroscopy.
4. If the protein has a biological function, perform an activity assay to confirm correct folding.

Visualizations

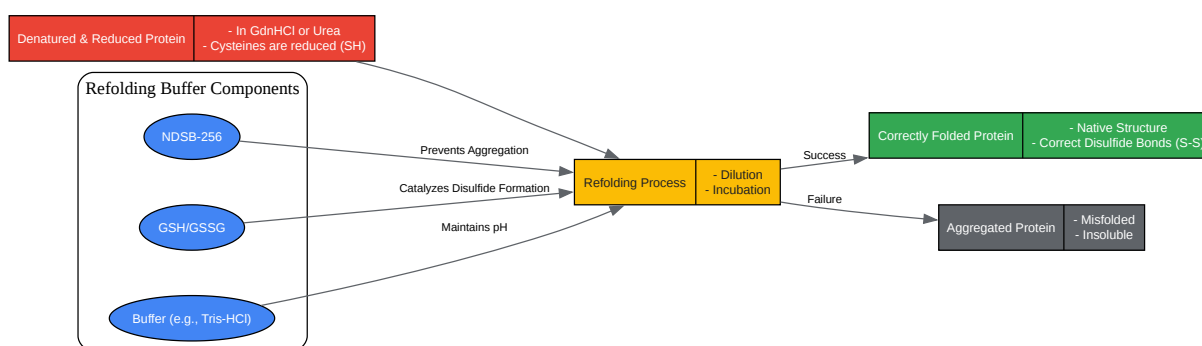
Experimental Workflow for Protein Refolding



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Caption: Workflow for refolding disulfide-rich proteins using **NDSB-256**.

Logical Relationship of Refolding Components



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Caption: Key components and their roles in **NDSB-256** mediated protein refolding.

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